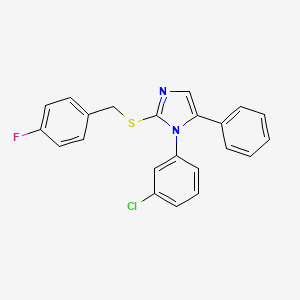

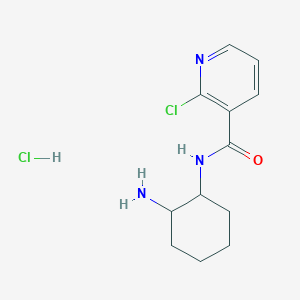

![molecular formula C26H20ClN3OS B2366055 2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-54-6](/img/structure/B2366055.png)

2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

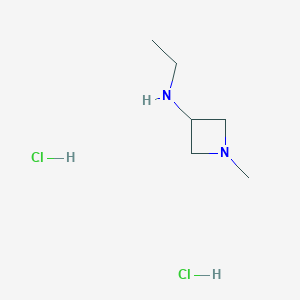

The compound “2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,2-d]pyrimidin-4-one core, which is a type of heterocyclic compound . This core is substituted with a phenyl group, a m-tolyl group (which is a type of aryl group related to toluene ), and a 2-chlorobenzylthio group.

Scientific Research Applications

Nonlinear Optical Applications

One significant scientific research application of compounds structurally related to 2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is in the field of nonlinear optics (NLO). A study by Hussain et al. (2020) on thiopyrimidine derivatives, which share a common pyrimidine core with the compound of interest, highlights their potential in NLO applications. The research emphasizes the promising NLO properties of these derivatives, making them suitable for optoelectronic high-tech applications due to their significant NLO character. This suggests that similar compounds, including the one , could possess valuable NLO properties for technological applications (Hussain et al., 2020).

Antifolate and Antitumor Activities

Another research direction involves exploring antifolate activities for potential antitumor applications. Gangjee et al. (2007) synthesized classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors, demonstrating their effectiveness as antitumor agents. This indicates that similar compounds, including this compound, could be explored for their antifolate and antitumor properties (Gangjee et al., 2007).

Antimicrobial and Anti-inflammatory Properties

Further research into the antimicrobial and anti-inflammatory properties of related compounds is also a potential application area. For instance, Sanjeeva Reddy et al. (2010) synthesized linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which showed significant antimicrobial activity against various bacteria and fungi. This suggests that compounds like this compound could have potential applications in developing antimicrobial agents (Sanjeeva Reddy et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and eventual death of the bacteria .

Pharmacokinetics

The compound’s ability to inhibit cyt-bd suggests that it can penetrate the bacterial cell wall and reach its target

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3OS/c1-17-8-7-12-20(14-17)30-25(31)24-23(21(15-28-24)18-9-3-2-4-10-18)29-26(30)32-16-19-11-5-6-13-22(19)27/h2-15,28H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNFRQLMBLMDFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)

![3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2365986.png)

![1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)

![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)

![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)